molecular formula C17H13ClN4S B11042508 5-[(2-Chlorobenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline

5-[(2-Chlorobenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B11042508
M. Wt: 340.8 g/mol
InChI Key: VISLYYSMRLEQPI-UHFFFAOYSA-N
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Description

5-[(2-Chlorobenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused to a quinazoline ring, with a chlorobenzylsulfanyl and a methyl group as substituents.

Preparation Methods

The synthesis of 5-[(2-Chlorobenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-hydrazinoquinazoline with potassium ethylxanthogenate, leading to the formation of the triazoloquinazoline core through a Dimroth-like rearrangement . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5-[(2-Chlorobenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-[(2-Chlorobenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with various molecular targets. The compound can form hydrogen bonds and interact with dipole moments, allowing it to bind to specific receptors and enzymes. For example, it has been shown to inhibit cyclooxygenase-2 (COX-2) activity, leading to its anti-inflammatory effects . Additionally, its anticancer properties are attributed to its ability to interfere with cell proliferation pathways .

Comparison with Similar Compounds

5-[(2-Chlorobenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline can be compared with other triazoloquinazoline derivatives, such as:

Properties

Molecular Formula

C17H13ClN4S

Molecular Weight

340.8 g/mol

IUPAC Name

5-[(2-chlorophenyl)methylsulfanyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C17H13ClN4S/c1-11-19-16-13-7-3-5-9-15(13)20-17(22(16)21-11)23-10-12-6-2-4-8-14(12)18/h2-9H,10H2,1H3

InChI Key

VISLYYSMRLEQPI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=N1)C3=CC=CC=C3N=C2SCC4=CC=CC=C4Cl

Origin of Product

United States

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